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Compound of Interest

Compound Name: Rosuvastatin Zinc

Cat. No.: B1260161

AN-RZT-2025
Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for assessing the in-vitro dissolution
profile of Rosuvastatin Zinc tablets. The protocol is adapted from the United States
Pharmacopeia (USP) general chapter for Rosuvastatin Calcium Tablets and should be
validated for suitability with the zinc salt form.

Introduction

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial
role in cholesterol synthesis. It is widely prescribed to lower elevated low-density lipoprotein
(LDL) cholesterol levels and reduce the risk of cardiovascular events. The dissolution profile of
a solid oral dosage form is a critical quality attribute that provides insight into the in-vivo
bioavailability of the drug. This application note details the experimental procedure for
determining the dissolution rate of Rosuvastatin Zinc tablets.

The method described herein is based on the official USP monograph for Rosuvastatin
Calcium Tablets and employs a paddle apparatus (USP Apparatus 2) with subsequent
guantification of dissolved rosuvastatin by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols
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Dissolution Testing

The dissolution test determines the rate at which the active pharmaceutical ingredient (API) is
released from the tablet into a specified medium under controlled conditions.

2.1.1. Materials and Equipment

USP Apparatus 2 (Paddle)

e Volumetric flasks

o Pipettes

o Syringe filters (0.45 um pore size)

e HPLC vials

e Rosuvastatin reference standard

o Potassium dihydrogen phosphate

e Triethylamine

e Phosphoric acid

o Acetonitrile (HPLC grade)

» Reagent grade water

2.1.2. Dissolution Parameters

A summary of the dissolution test parameters is provided in Table 1.

Table 1: Dissolution Test Parameters for Rosuvastatin Zinc Tablets
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Parameter Value

Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 0.05 M Citrate Buffer

Medium pH 6.6

Volume of Medium 900 mL

Temperature 37+£05°C

Rotation Speed 50 rpm

Sampling Times 10, 20, 30, 45, and 60 minutes
Sample Volume 10 mL

2.1.3. Preparation of Dissolution Medium (0.05 M Citrate Buffer, pH 6.6)

Dissolve 63.0 g of citric acid monohydrate in 800 mL of water.

Adjust the pH to 6.6 with a solution of sodium hydroxide.

Dilute to a final volume of 1 L with water.

Before use, deaerate the medium by a suitable method.

2.1.4. Dissolution Procedure

e Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.

e Allow the medium to equilibrate to a temperature of 37 = 0.5 °C.

¢ Place one Rosuvastatin Zinc tablet in each vessel.

o Start the apparatus at a rotation speed of 50 rpm.

o At each specified time point, withdraw a 10 mL aliquot of the sample from a zone midway
between the surface of the dissolution medium and the top of the rotating paddle, not less
than 1 cm from the vessel wall.
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» Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution
medium.

« Filter the withdrawn samples through a 0.45 pm syringe filter, discarding the first few
milliliters of the filtrate.

e Analyze the filtered samples by HPLC.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

The concentration of rosuvastatin in the dissolution samples is quantified using a validated
HPLC method.

2.2.1. HPLC Instrumentation and Conditions
The HPLC system and parameters for the analysis are outlined in Table 2.

Table 2: HPLC Conditions for Rosuvastatin Quantification

Parameter Value

Detector UV, 240 nm

Column 4.6-mm x 10-cm; 5-um packing L1
Mobile Phase Acetonitrile and Buffer (30:70)

2.72 g/L Potassium Dihydrogen Phosphate with

Buffer 2 mL/L Triethylamine, adjusted to pH 2.5 with
Phosphoric Acid

Flow Rate 2 mL/min

Injection Volume 20 pL

] Not less than 1.5 times the retention time of
Run Time ]
rosuvastatin

2.2.2. Preparation of Standard Solutions
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o Standard Stock Solution (0.5 mg/mL of Rosuvastatin): Accurately weigh a suitable amount of
Rosuvastatin reference standard and dissolve in the dissolution medium to obtain a
concentration of 0.5 mg/mL. Sonication may be used to aid dissolution.

o Working Standard Solution: Dilute the Standard Stock Solution with the dissolution medium
to a concentration corresponding to the expected concentration of the sample solutions.

2.2.3. System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard
Solution. The system is deemed suitable if the tailing factor is not more than 2.0 and the
relative standard deviation for replicate injections is not more than 2.0%.

2.2.4. Sample Analysis
« Inject the prepared standard and sample solutions into the chromatograph.
e Record the peak areas for the rosuvastatin peak.

o Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time point

using the following formula:
% Dissolved = (rU/rS) x CS x V x (1 /L) x 100
Where:

o rU = Peak response of rosuvastatin from the sample solution

o

rS = Peak response of rosuvastatin from the standard solution

CS = Concentration of the standard solution (mg/mL)

[¢]

[¢]

V = Volume of the dissolution medium (900 mL)

[e]

L = Label claim of the tablet (mg)

Data Presentation
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The results of the dissolution study should be presented in a clear and organized manner.
Table 3 provides a template for summarizing the dissolution profile data.

Table 3: Dissolution Profile of Rosuvastatin Zinc Tablets
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Visualization of Experimental Workflow and Logical

Relationships
Experimental Workflow

The following diagram illustrates the sequential steps involved in the dissolution testing of

Rosuvastatin Zinc tablets.
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Caption: Experimental workflow for the dissolution profiling of Rosuvastatin Zinc tablets.

Logical Relationships in the Dissolution Method
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The diagram below outlines the key logical relationships and dependencies within the
dissolution assessment method.

Dissolution Stage Analytical Stage

Sample_Preparation precedes HPLC_Quantification Data_Calculation

Click to download full resolution via product page
Caption: Logical relationships of the key stages in the dissolution assessment method.

Disclaimer: The method described in this application note is based on the USP monograph for
Rosuvastatin Calcium Tablets. It is the user's responsibility to validate this method for its
intended use with Rosuvastatin Zinc tablets to ensure accuracy and reliability of the results.

 To cite this document: BenchChem. [Application Note: Dissolution Profile Assessment of
Rosuvastatin Zinc Tablets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260161#method-for-assessing-the-dissolution-
profile-of-rosuvastatin-zinc-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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